4-[2-(5-Bromo-2-hydroxyphenyl)benzimidazol-1-yl]-2,6-ditert-butylphenol
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Overview
Description
4-[2-(5-Bromo-2-hydroxyphenyl)benzimidazol-1-yl]-2,6-ditert-butylphenol is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities and applications in medicinal chemistry . The presence of the benzimidazole ring in this compound makes it a potential candidate for various pharmacological and industrial applications.
Preparation Methods
The synthesis of 4-[2-(5-Bromo-2-hydroxyphenyl)benzimidazol-1-yl]-2,6-ditert-butylphenol typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like hydrochloric acid or sodium metabisulfite . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms like bromine can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-(5-Bromo-2-hydroxyphenyl)benzimidazol-1-yl]-2,6-ditert-butylphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(5-Bromo-2-hydroxyphenyl)benzimidazol-1-yl]-2,6-ditert-butylphenol involves its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and proteins, inhibiting their activity . This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The specific pathways involved depend on the target enzyme or protein and the biological context.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as 2-(5-nitro-1H-benzimidazol-2-yl) phenol and 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole . These compounds share the benzimidazole core but differ in their substituents, which can significantly affect their biological activity and applications. The uniqueness of 4-[2-(5-Bromo-2-hydroxyphenyl)benzimidazol-1-yl]-2,6-ditert-butylphenol lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-(5-bromo-2-hydroxyphenyl)benzimidazol-1-yl]-2,6-ditert-butylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29BrN2O2/c1-26(2,3)19-14-17(15-20(24(19)32)27(4,5)6)30-22-10-8-7-9-21(22)29-25(30)18-13-16(28)11-12-23(18)31/h7-15,31-32H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGGQKVKCURPMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC=CC=C3N=C2C4=C(C=CC(=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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